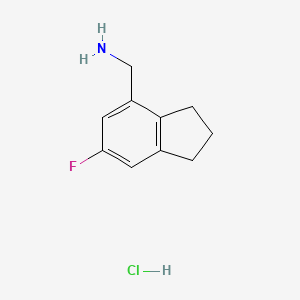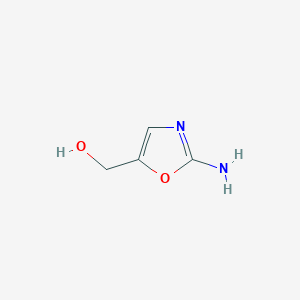
5-(4-Ethoxyphenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethoxyphenyl)oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 4-ethoxyphenyl group. This compound is part of the oxazolidinone class, which is known for its diverse applications in pharmaceuticals, particularly as antibacterial agents. The oxazolidinone ring is a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 4-ethoxyphenyl isocyanate with an amino alcohol, such as ethanolamine, under controlled conditions. The reaction typically proceeds through the formation of a urethane intermediate, which cyclizes to form the oxazolidinone ring.
Another method involves the use of a Curtius rearrangement, where an acyl azide derived from 4-ethoxybenzoic acid undergoes thermal decomposition to form an isocyanate intermediate. This intermediate then reacts with an amino alcohol to yield the desired oxazolidinone.
Industrial Production Methods
Industrial production of this compound often employs optimized versions of the aforementioned synthetic routes. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times. This method involves the use of microwave irradiation to accelerate the reaction between 4-ethoxyphenyl isocyanate and ethanolamine, resulting in a more efficient production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Ethoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oxazolidinone derivatives with additional oxygen-containing functional groups.
Reduction: Amino alcohols and other reduced forms of the compound.
Substitution: Various substituted oxazolidinones depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(4-Ethoxyphenyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Studied for its potential antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Investigated as a potential lead compound for the development of new antibacterial agents.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 5-(4-ethoxyphenyl)oxazolidin-2-one, particularly in its antibacterial role, involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. This action is distinct from other protein synthesis inhibitors, as it occurs at an early stage of translation .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar antibacterial properties but improved pharmacokinetic profile.
Cytoxazone: A natural product with a similar oxazolidinone ring structure, used in asymmetric synthesis.
Uniqueness
5-(4-Ethoxyphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and exert its antibacterial effects .
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
5-(4-ethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-2-14-9-5-3-8(4-6-9)10-7-12-11(13)15-10/h3-6,10H,2,7H2,1H3,(H,12,13) |
Clave InChI |
CYMUQVLSBASDDH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2CNC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















